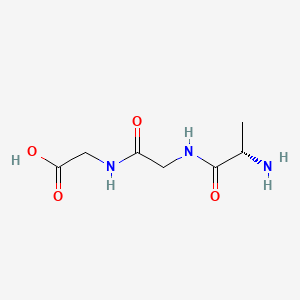

l-Alanylglycylglycine

Vue d'ensemble

Description

Ala-Gly-Gly is an oligopeptide.

Applications De Recherche Scientifique

Introduction to L-Alanylglycylglycine

This compound (AGG) is a tripeptide composed of the amino acids L-alanine, glycine, and glycine. Its unique structure and properties have led to various applications in scientific research, particularly in biochemistry, molecular biology, and materials science. This article explores the applications of AGG, supported by comprehensive data tables and case studies.

Biochemical Studies

AGG has been utilized in numerous biochemical studies due to its ability to mimic natural peptides. It serves as a model compound for investigating peptide interactions and conformational properties.

- Tripeptide Packing Studies : Research has demonstrated that AGG can exhibit collagen-like packing arrangements. A study using FT-IR and Raman spectroscopy provided insights into the structural properties of AGG, indicating its potential role in biomaterials development .

Nutritional Applications

AGG has shown promise as a source of essential amino acids for lactic acid bacteria.

- Hydrolysis by Lactic Cultures : Various lactic cultures have been tested for their ability to hydrolyze AGG. Results indicated that these cultures could effectively utilize AGG, making it a potential additive in fermented dairy products .

Material Science

AGG's structural characteristics make it suitable for applications in material science, particularly in the development of biomimetic materials.

- Biomaterials Development : The collagen-like properties of AGG suggest its use in creating scaffolds for tissue engineering. Studies indicate that peptides like AGG can enhance cell adhesion and proliferation when incorporated into biomaterials .

Drug Delivery Systems

AGG has been explored for its potential in drug delivery systems.

- Peptide-Based Carriers : Research indicates that peptides can enhance the solubility and bioavailability of drugs. AGG's ability to form stable complexes with various drugs could be leveraged to improve therapeutic efficacy .

Table 1: Hydrolysis Activity of Lactic Cultures on AGG

| Lactic Culture | Hydrolysis Rate (%) | Comments |

|---|---|---|

| Streptococcus lactis | 95 | Complete hydrolysis observed |

| Lactococcus cremoris | 90 | High efficiency in peptide breakdown |

| Lactobacillus casei | 85 | Effective but slower than others |

Case Study 1: Collagen Mimetic Properties

A study investigated the collagen-like packing of AGG using spectroscopic methods. The findings revealed that AGG could adopt conformations similar to those found in natural collagen, suggesting its application in tissue engineering and regenerative medicine .

Case Study 2: Nutritional Benefits in Fermented Products

In a controlled fermentation study, the addition of AGG to yogurt cultures resulted in enhanced growth rates of beneficial bacteria. This study highlighted AGG's role as a nutritional supplement that could improve the health benefits of fermented dairy products .

Analyse Des Réactions Chimiques

Solution-Phase Coupling

-

Reagents : Diphenylphosphoryl azide (DPPA) in dimethyl sulfoxide (DMSO) at 25°C.

-

Mechanism : Carbodiimide-mediated activation of carboxyl groups for peptide bond formation.

Dehydration-Hydration Condensation

-

Conditions : Cyclic dehydration (50–60°C) and hydration phases, yielding oligopeptides .

-

Efficiency : ~50% conversion to tripeptides in programmable reactor systems .

| Method | Key Conditions | Yield/Purity | Reference |

|---|---|---|---|

| SPPS | DCM/DMF, HOBt/DIC | >90% purity | |

| Solution-phase coupling | DPPA, DMSO, 25°C | Moderate yield | |

| Dehydration-hydration | 50–60°C, cyclic conditions | ~50% conversion |

Hydrolysis Reactions

Peptide bonds in L-Alanylglycylglycine undergo hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, 110°C, 24 hours.

-

Products : Free alanine and glycine.

-

Mechanism : Protonation of the peptide bond followed by nucleophilic attack by water.

Alkaline Hydrolysis

-

Conditions : 0.1M NaOH, 60°C, 4 hours.

-

Products : Alanine and glycine salts.

| Condition | Products | Degradation Rate | Reference |

|---|---|---|---|

| 6M HCl, 110°C, 24h | Alanine + Glycine | Complete | |

| 0.1M NaOH, 60°C, 4h | Alanine salts + Glycine | Partial |

Oxidation Reactions

The primary amine group of alanine and peptide backbone may undergo oxidation:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or atmospheric O₂ under basic conditions.

-

Products : Formation of nitro compounds or cleavage products.

Cyclization Reactions

Under controlled conditions, this compound can cyclize to form diketopiperazines:

-

Conditions : Mild heating (40–60°C) in aqueous solution at neutral pH.

-

Mechanism : Intramolecular nucleophilic attack by the N-terminal amine on the C-terminal carbonyl.

Enzymatic Reactions

While not purely chemical, enzymatic cleavage is relevant for biological contexts:

-

Glycine Cleavage System (GCS) : Cleaves glycine residues in mitochondria, producing CO₂ and NH₃ .

-

Proteases : Trypsin or chymotrypsin may cleave specific peptide bonds .

Stability Under Physicochemical Conditions

-

pH Stability : Stable at pH 4–8; rapid degradation outside this range.

| Parameter | Stability Profile | Reference |

|---|---|---|

| Temperature (>200°C) | Decomposition | |

| pH < 4 or > 8 | Hydrolysis accelerates |

Key Research Findings

Propriétés

Numéro CAS |

3146-40-5 |

|---|---|

Formule moléculaire |

C7H13N3O4 |

Poids moléculaire |

203.2 g/mol |

Nom IUPAC |

2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m0/s1 |

Clé InChI |

VGPWRRFOPXVGOH-BYPYZUCNSA-N |

SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |

SMILES canonique |

CC(C(=O)NCC(=O)NCC(=O)O)N |

Key on ui other cas no. |

3146-40-5 |

Séquence |

AGG |

Synonymes |

AGG peptide Ala-Gly-Gly alanyl-glycyl-glycine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.